(aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol (aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16870363
InChI: InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19-/m1/s1
SMILES:
Molecular Formula: C21H30FNO2
Molecular Weight: 347.5 g/mol

(aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol

CAS No.:

Cat. No.: VC16870363

Molecular Formula: C21H30FNO2

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

(aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol -

Specification

Molecular Formula C21H30FNO2
Molecular Weight 347.5 g/mol
IUPAC Name 2-[(4S)-3-ethyl-5-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol
Standard InChI InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19-/m1/s1
Standard InChI Key DFUMBTGBUROVGN-BFUOFWGJSA-N
Isomeric SMILES CCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C
Canonical SMILES CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted at the 3-position with a methanol group (CH2OH-CH_2OH). Key substituents include:

  • Ethyl group at the 5-position

  • (4-Fluoro-2-hydroxyphenyl) group at the 4-position

  • Methyl group at the alpha position of the pyridine ring

  • Two isopropyl groups (CH(CH3)2-CH(CH_3)_2) at the 2- and 6-positions .

The stereochemical designation (aR,4S)-rel indicates a relative configuration where the alpha carbon (adjacent to the hydroxyl group) adopts an RR configuration, while the 4-position on the pyridine ring adopts an SS configuration. This stereochemistry is critical for molecular interactions, particularly in chiral environments such as enzyme binding sites.

Table 1: Key Structural and Stereochemical Properties

PropertyDescription
Molecular FormulaC21H30FNO2C_{21}H_{30}FNO_2
Molecular Weight347.5 g/mol
IUPAC Name2-[(4S)-3-ethyl-5-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol
CAS Number202917-22-4
Stereochemistry(aR,4S)-rel configuration

Physicochemical Properties

Solubility and Lipophilicity

While experimental solubility data remain unreported, the compound’s LogP value of 5.16 suggests significant lipophilicity, likely due to the isopropyl and ethyl substituents. This property may enhance membrane permeability but could also limit aqueous solubility, necessitating formulation strategies for biomedical applications.

Stability and Reactivity

The fluorine atom at the 4-position of the phenyl ring enhances electronic stability through its electron-withdrawing inductive effect, potentially reducing oxidative degradation. The hydroxyl group at the 2-position of the phenyl ring introduces hydrogen-bonding capability, which may influence crystal packing and intermolecular interactions .

Table 2: Key Physicochemical Parameters

ParameterValue or Description
LogP5.16
Hydrogen Bond Donors2 (hydroxyl and methanol groups)
Hydrogen Bond Acceptors4 (pyridine nitrogen, hydroxyl oxygen, methanol oxygen, fluorine)
Polar Surface Area (PSA)52.49 Ų

Synthesis and Characterization

Synthetic Routes

  • Multicomponent reactions involving pyridine precursors, aldehydes, and Grignard reagents.

  • Stereoselective catalysis to achieve the desired (aR,4S)-rel configuration.

Analytical Characterization

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 347.226 .

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR would resolve signals for the ethyl, isopropyl, and aromatic protons, though specific spectral data are unavailable.

Research Gaps and Future Directions

Biological Activity Profiling

No in vitro or in vivo studies specific to this compound are reported. Priority areas include:

  • Kinase inhibition assays to identify therapeutic targets.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess drug-likeness.

Synthetic Optimization

Developing asymmetric catalytic methods to improve stereochemical purity and yield is critical for scalable production .

Environmental Impact

The environmental fate and biodegradability of fluorinated pyridinemethanols remain unstudied, warranting ecotoxicological assessments.

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